

An In-depth Technical Guide to 3,3-Dimethyl-1,2-dithiolane

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Compound of Interest

Compound Name: 3,3-Dimethyl-1,2-dithiolane

CAS No.: 58384-57-9

Cat. No.: B15280887

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **3,3-Dimethyl-1,2-dithiolane**, a sulfur-containing heterocyclic compound. It details the physicochemical properties, including its Chemical Abstracts Service (CAS) number, molecular formula, and weight. This guide outlines generalized experimental protocols for its synthesis and characterization based on established methods for analogous 1,2-dithiolanes. Furthermore, it explores the characteristic chemical reactivity of the 1,2-dithiolane ring, which is pertinent to its potential biological activities and applications in various scientific domains.

Introduction

3,3-Dimethyl-1,2-dithiolane is a five-membered heterocyclic organic compound containing a disulfide bond within its structure. It belongs to the class of 1,2-dithiolanes, which are known for their unique chemical properties stemming from the strained disulfide bond. While this specific compound is found in nature, notably as a component in the scent glands of skunks, the broader class of 1,2-dithiolanes has garnered interest in various fields, including medicinal

chemistry and materials science, due to their redox activity and ability to undergo thiol-disulfide exchange reactions. This guide aims to consolidate the available technical information on **3,3-Dimethyl-1,2-dithiolane** for research and development purposes.

Physicochemical Properties

The fundamental properties of **3,3-Dimethyl-1,2-dithiolane** are summarized in the table below. These data are crucial for its handling, characterization, and application in experimental settings.



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Experimental Protocols

Synthesis of **3,3-Dimethyl-1,2-dithiolane**

A specific, detailed experimental protocol for the synthesis of **3,3-Dimethyl-1,2-dithiolane** is not readily available in peer-reviewed literature. However, a general and plausible method involves the oxidative cyclization of the corresponding dithiol, 2,2-dimethyl-1,3-propanedithiol. The following is a representative protocol adapted from general procedures for the synthesis of 1,2-dithiolanes.

Objective: To synthesize **3,3-Dimethyl-1,2-dithiolane** via oxidation of 2,2-dimethyl-1,3-propanedithiol.

Materials:

- 2,2-dimethyl-1,3-propanedithiol

- Iron(III) chloride (FeCl_3) or Iodine (I_2)
- Dichloromethane (CH_2Cl_2) or Diethyl ether ($(\text{C}_2\text{H}_5)_2\text{O}$)
- Saturated sodium thiosulfate solution ($\text{Na}_2\text{S}_2\text{O}_3$) (if using iodine)
- Saturated sodium bicarbonate solution (NaHCO_3)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Rotary evaporator
- Magnetic stirrer and stir bar
- Separatory funnel
- Standard laboratory glassware

Procedure:

- Dissolution of Dithiol: Dissolve 2,2-dimethyl-1,3-propanedithiol in a suitable organic solvent such as dichloromethane or diethyl ether in a round-bottom flask equipped with a magnetic stir bar. The reaction should be performed under dilute conditions to favor intramolecular cyclization over intermolecular polymerization. A typical concentration would be in the range of 0.01-0.05 M.
- Oxidation:
 - Using Iron(III) chloride: Slowly add a solution of iron(III) chloride in the same solvent to the stirred dithiol solution at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
 - Using Iodine: Alternatively, add a solution of iodine in the same solvent dropwise until a persistent faint yellow color is observed, indicating the consumption of the dithiol.
- Quenching:
 - If FeCl_3 was used, the reaction mixture can be washed with water and then brine.

- If iodine was used, quench the excess iodine by washing the reaction mixture with a saturated solution of sodium thiosulfate until the organic layer is colorless. Subsequently, wash with a saturated sodium bicarbonate solution and then brine.
- Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure **3,3-Dimethyl-1,2-dithiolane**.

Characterization

Objective: To confirm the identity and purity of the synthesized **3,3-Dimethyl-1,2-dithiolane**.

Methods:

- Gas Chromatography-Mass Spectrometry (GC-MS):
 - Prepare a dilute solution of the purified product in a volatile organic solvent (e.g., dichloromethane or hexane).
 - Inject an aliquot of the solution into a GC-MS system.
 - A typical GC program would involve an initial temperature of 50-70°C, followed by a ramp to 250-300°C. A non-polar capillary column (e.g., DB-5ms) is suitable.
 - The mass spectrum should show a molecular ion peak (M^+) at $m/z = 134$, corresponding to the molecular weight of the compound. Fragmentation patterns should be consistent with the structure.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Dissolve a small amount of the purified product in a deuterated solvent (e.g., $CDCl_3$).
 - Acquire 1H and ^{13}C NMR spectra.

- The ^1H NMR spectrum is expected to show a singlet for the two equivalent methyl groups and two multiplets for the two inequivalent methylene groups of the dithiolane ring.
- The ^{13}C NMR spectrum will show distinct signals for the quaternary carbon, the methyl carbons, and the two methylene carbons.

Biological Activity and Chemical Reactivity

There is limited specific information on the biological activity of **3,3-Dimethyl-1,2-dithiolane**. However, the 1,2-dithiolane ring is the key functional group in biologically active molecules like lipoic acid, which plays a crucial role in aerobic metabolism. The reactivity of the strained disulfide bond in 1,2-dithiolanes is central to their function.

The primary chemical reaction of interest is the thiol-disulfide exchange. The strained S-S bond in the five-membered ring is susceptible to nucleophilic attack by thiols, leading to a ring-opened dithiol. This reversible reaction is fundamental in many biological redox processes.

While some studies have explored 1,2-dithiolane derivatives as potential inhibitors for enzymes like thioredoxin reductase, it has been suggested that the 1,2-dithiolane moiety alone is not sufficient for potent and specific inhibition. The overall structure of the molecule dictates its biological target and activity.

Visualizations



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Caption: A plausible synthetic pathway for **3,3-Dimethyl-1,2-dithiolane**.



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Caption: Thiol-disulfide exchange mechanism of 1,2-dithiolanes.

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